7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings, with various substituents attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chloro and fluoro groups onto a naphthalene precursor.
Cyclization: Formation of the dihydronaphthalenone core through intramolecular cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the intermediate compounds to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted naphthalenones, alcohols, and other derivatives.
Scientific Research Applications
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chloro and fluoro groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a different position of the ketone group.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluoro substituents.
Uniqueness
The unique combination of chloro and fluoro groups in 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may confer distinct chemical and biological properties, such as increased reactivity or enhanced biological activity, compared to similar compounds.
Properties
Molecular Formula |
C10H7ClF2O |
---|---|
Molecular Weight |
216.61 g/mol |
IUPAC Name |
7-chloro-6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7ClF2O/c11-9-8(12)3-5-1-2-6(14)4-7(5)10(9)13/h3H,1-2,4H2 |
InChI Key |
IZXIXRKWPVSIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2CC1=O)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.